Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC13767270
Molecular Formula: C10H9FN2O2
Molecular Weight: 208.19 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate -](/images/structure/VC13767270.png)
Specification
Molecular Formula | C10H9FN2O2 |
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Molecular Weight | 208.19 g/mol |
IUPAC Name | ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-6-12-13-5-3-4-8(11)9(7)13/h3-6H,2H2,1H3 |
Standard InChI Key | UZVPCYGCZYJTBI-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C2C(=CC=CN2N=C1)F |
Canonical SMILES | CCOC(=O)C1=C2C(=CC=CN2N=C1)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a bicyclic system where the pyrazole ring (positions 1–3) is fused to the pyridine ring (positions 5–8). Key substituents include:
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Fluorine at position 4, enhancing electronegativity and influencing intermolecular interactions.
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Ethyl carboxylate at position 3, contributing to solubility and serving as a handle for further derivatization.
Molecular Formula: CHFNO
Molecular Weight: 208.19 g/mol
IUPAC Name: Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
CAS Registry: 1352625-33-2
Spectroscopic Data
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H NMR (DMSO-): Signals at δ 1.32 (t, Hz, CH), 4.30 (q, Hz, OCH), 7.25–8.95 (aromatic protons) .
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C NMR: Peaks corresponding to the carboxylate carbonyl (δ 162.4), fluorinated aromatic carbons (δ 109.5–155.5), and ethyl group (δ 13.6–59.0) .
Physicochemical Characteristics
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Solubility: Miscible in polar aprotic solvents (DMSO, DMF) and ethanol.
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Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the ester group .
Synthetic Methodologies
Cyclization of Pyridine Derivatives
A common route involves the cyclization of ethyl 4-fluoropyridine-3-carboxylate with hydrazine hydrate under reflux in ethanol or acetic acid (Yield: 60–75%). The reaction proceeds via nucleophilic attack of hydrazine on the pyridine ring, followed by intramolecular cyclization.
Palladium-Catalyzed Direct Arylation
Recent advances employ palladium catalysts for regioselective C–H functionalization. For example, coupling with aryl iodides using CsF or AgCO as additives yields 3- or 7-arylated derivatives (Yield: 45–85%) .
Fluorination Strategies
Electrophilic fluorination using Selectfluor® on pyrazolo[1,5-a]pyridine precursors introduces fluorine at position 4. This method avoids harsh conditions and achieves high regioselectivity (Yield: 70–90%) .
Table 1: Comparison of Synthetic Routes
Method | Reagents/Conditions | Yield (%) | Reference |
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Cyclization | Hydrazine hydrate, ethanol | 60–75 | |
Palladium-catalyzed | Pd(OAc), CsF/AgCO | 45–85 | |
Electrophilic fluorination | Selectfluor®, CHCN | 70–90 |
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The 4-fluoro group undergoes substitution with nucleophiles (e.g., methoxide, amines) under basic conditions. For instance, reaction with NaOMe in methanol yields 4-methoxy derivatives .
Oxidation and Reduction
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Oxidation: Treatment with KMnO in acidic media converts the ethyl carboxylate to a carboxylic acid.
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Reduction: LiAlH reduces the ester to a primary alcohol, enabling access to hydroxyalkyl derivatives.
Cross-Coupling Reactions
Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at position 7, expanding structural diversity for drug discovery .
Pharmacological Applications
Kinase Inhibition
Pyrazolo[1,5-a]pyridines exhibit potent inhibition of kinases like AXL and c-MET, which are implicated in cancer progression. Ethyl 4-fluoro derivatives show IC values < 50 nM in kinase assays.
Antitubercular Activity
Derivatives bearing diaryl side chains demonstrate exceptional activity against Mycobacterium tuberculosis (MIC: <0.002–0.465 μg/mL), including drug-resistant strains .
Antimicrobial Properties
Fluorine enhances membrane permeability, leading to broad-spectrum antibacterial effects (MIC: 2–8 μg/mL against S. aureus and E. coli) .
Table 2: Biological Activity Profile
Application | Target/Organism | Efficacy (IC/MIC) | Reference |
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Kinase inhibition | AXL/c-MET | <50 nM | |
Antitubercular | M. tuberculosis H37Rv | 0.002–0.465 μg/mL | |
Antibacterial | S. aureus | 2–8 μg/mL |
Material Science Applications
Fluorescent Probes
Analogues with electron-donating groups exhibit tunable fluorescence (λ: 400–600 nm) and high quantum yields (Φ: 0.18–0.97), making them suitable for bioimaging .
Organic Electronics
The conjugated π-system enables use in organic light-emitting diodes (OLEDs), with reported electroluminescence efficiencies of 15–20 cd/A .
Recent Advances and Future Directions
Green Synthesis
TEMPO-mediated oxidative annulation reduces reliance on transition metals, offering a sustainable route (Yield: 65–93%) .
Drug Delivery Systems
Nanoparticle formulations of fluorinated pyrazolo[1,5-a]pyridines enhance bioavailability and target specificity in preclinical models .
Computational Modeling
DFT studies predict binding modes to kinase ATP pockets, guiding the design of next-generation inhibitors .
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